The compound can be sourced from various chemical databases and scientific literature. It falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. Pyrazolo[3,4-b]pyridines have been studied for their pharmacological properties, particularly as potential inhibitors of phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways .
The synthesis of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate typically involves the reaction of 5-aminopyrazole with diethyl ethoxyacetate under controlled conditions. The general steps include:
The molecular structure of ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate can be represented as follows:
The three-dimensional conformation can be analyzed using computational chemistry tools such as molecular dynamics simulations or X-ray crystallography .
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate can participate in various chemical reactions:
The mechanism of action for compounds containing the pyrazolo[3,4-b]pyridine structure often involves inhibition of specific enzymes such as phosphodiesterases. These enzymes regulate intracellular levels of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for various cellular processes including cell proliferation and apoptosis.
Studies have shown that these compounds can bind to the active sites of target enzymes, leading to altered signaling pathways that may result in therapeutic effects against diseases like cancer .
Ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate has potential applications in medicinal chemistry due to its biological activity. It has been investigated for:
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, first synthesized over a century ago. The initial monosubstituted derivative (R₃ = Ph) was reported by Ortoleva in 1908, prepared through the reaction of diphenylhydrazone with pyridine in the presence of iodine [7]. This pioneering work established the foundation for subsequent exploration of this bicyclic heterocyclic system. The scaffold's structural resemblance to purine bases (adenine and guanine) sparked significant pharmaceutical interest, positioning it as a bioisostere capable of interacting with diverse biological targets, particularly kinases and nucleotide-binding proteins [7]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented in scientific literature, with more than 5,500 references (including 2,400 patents) dedicated to their study and application [7]. This remarkable chemical diversity underscores the scaffold's versatility and enduring value in drug discovery programs targeting various therapeutic areas.
The biological profile of pyrazolo[3,4-b]pyridines is profoundly influenced by substitution patterns across five key positions (N1, C3, C4, C5, C6). Statistical analysis reveals distinct preferences in medicinal chemistry design:
Table 1: Substitution Pattern Prevalence in Pyrazolo[3,4-b]pyridines
Position | Most Common Substituent | Prevalence (%) | Key Functional Roles |
---|---|---|---|
N1 | Methyl | 31.8% | Blocks tautomerism, enhances metabolic stability |
C3 | Methyl | 46.8% | Steric modulation, electron donation |
C5 | Methyl (as in target compound) | Significant prevalence | Modulates electron density, influences solubility and binding affinity |
The target compound, ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate (CAS 1245806-50-1), exemplifies strategic C5 methylation combined with an N2-linked ethyl propanoate chain. This C5 methyl group influences the electron density of the pyridine ring and modulates lipophilicity, while the ester moiety provides a synthetic handle for further derivatization into bioactive amides or carboxylic acids [1] [3] . For instance, hydrolysis of this ester yields 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoic acid (CAS 1245807-85-5), another key building block for conjugation or prodrug strategies . The ethyl ester derivative is commercially available with high purity (≥95%-97%), underscoring its importance as a synthetic intermediate [1] [3].
Unsubstituted pyrazolo[3,4-b]pyridines exhibit complex tautomeric behavior between 1H and 2H forms. Computational studies (AM1 level) conclusively demonstrate the overwhelming thermodynamic preference for the 1H-tautomer, which is more stable by approximately 37 kJ/mol (~9 kcal/mol) than the 2H-form [7]. This stability arises from the preservation of aromaticity across both rings in the 1H-configuration. The target compound features alkylation at the pyrazole nitrogen (N2), effectively locking the structure as a 2H-pyrazolo[3,4-b]pyridine derivative and eliminating tautomeric ambiguity. This fixed configuration ensures consistent electronic properties and binding interactions. The 2H-form is relatively rare among bioactive compounds, with DrugBank listing 14 investigational or approved 1H-pyrazolo[3,4-b]pyridines but zero 2H-derivatives in clinical development [7]. This distinction highlights the uniqueness of the N2-substituted series.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7